2-Methylbutane-1,3-dithiol
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Overview
Description
2-Methylbutane-1,3-dithiol is an organosulfur compound characterized by the presence of two thiol groups (-SH) attached to a 2-methylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbutane-1,3-dithiol can be synthesized through several methods. One common approach involves the reaction of 2-methylbutane-1,3-diol with thiolating agents such as hydrogen sulfide or thiourea in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired dithiol compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods ensure higher yields and purity of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbutane-1,3-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding hydrocarbons.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Disulfides: Formed through oxidation.
Hydrocarbons: Resulting from reduction.
Thioethers: Produced via substitution reactions.
Scientific Research Applications
2-Methylbutane-1,3-dithiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Methylbutane-1,3-dithiol involves its thiol groups, which can form strong bonds with metal ions and other electrophilic centers. This property makes it an effective chelating agent and a versatile reagent in organic synthesis. The compound can also participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Propane-1,3-dithiol: Similar structure but lacks the methyl group.
Ethane-1,2-dithiol: Contains thiol groups on adjacent carbon atoms.
Benzene-1,2-dithiol: Aromatic dithiol with thiol groups on a benzene ring .
Uniqueness: 2-Methylbutane-1,3-dithiol is unique due to its branched structure, which imparts different steric and electronic properties compared to its linear or aromatic counterparts. This uniqueness makes it particularly useful in specific synthetic applications and as a specialized reagent in various chemical reactions .
Properties
CAS No. |
54812-83-8 |
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Molecular Formula |
C5H12S2 |
Molecular Weight |
136.3 g/mol |
IUPAC Name |
2-methylbutane-1,3-dithiol |
InChI |
InChI=1S/C5H12S2/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3 |
InChI Key |
OQCSALVENFOHSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)C(C)S |
Origin of Product |
United States |
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